Atomic-Resolution Trapping of Two Distinct Catalytic Species in a Single Crystal: Deoxy-2-fluoro-B-D-cellotrioside vs. 2-Deoxy-2-fluorocellobioside
In the crystal structure of Streptomyces lividans endoglucanase CelB2 (GH family 12) complexed with deoxy-2-fluoro-B-D-cellotrioside at 1.2 Å resolution, two chemically distinct species were simultaneously resolved: the covalent glycosyl-enzyme intermediate (with the fluorinated cellotriosyl moiety linked to the catalytic nucleophile Glu 120) and the non-covalent product complex containing 2-deoxy-2-fluoro-β-D-cellotriose [1]. By contrast, the closest disaccharide analog, 2′,4′-dinitrophenyl 2-deoxy-2-fluoro-β-D-cellobioside (2FDNPC), yielded only the covalent intermediate in CelB2 with no resolved product complex, while exhibiting inactivation kinetics of kinact = 0.29 ± 0.02 min⁻¹ and Kinact = 0.72 ± 0.08 mM [2]. The cellotrioside thus uniquely captures both the acylation and post-hydrolytic states in a single crystallographic experiment, providing unparalleled insight into the complete double-displacement catalytic itinerary.
| Evidence Dimension | Number of catalytically relevant species resolvable in a single crystal structure |
|---|---|
| Target Compound Data | Two distinct species simultaneously resolved: (1) covalent glycosyl-enzyme intermediate (Glu 120–cellotriosyl adduct), and (2) non-covalent product complex (2-deoxy-2-fluoro-β-D-cellotriose bound) |
| Comparator Or Baseline | 2′,4′-dinitrophenyl 2-deoxy-2-fluoro-β-D-cellobioside (2FDNPC): only the covalent intermediate was trapped; product complex not observed in CelB2. Kinetics against CelB2: kinact = 0.29 ± 0.02 min⁻¹, Kinact = 0.72 ± 0.08 mM |
| Quantified Difference | 2 species vs. 1 species; the cellotrioside uniquely reveals the complete enzyme reaction coordinate from covalent intermediate to product-bound state at 1.2 Å resolution |
| Conditions | X-ray crystallography of CelB2 (family 12 endoglucanase from S. lividans); 1.2 Å resolution; mechanism-based inactivation followed by crystallisation |
Why This Matters
For structural biologists and enzymologists employing crystallographic trapping, the ability to observe both the intermediate and product states in a single data collection eliminates inter-experiment variability and directly maps the full double-displacement reaction coordinate, which is unattainable with the disaccharide analog.
- [1] Sulzenbacher G, Mackenzie LF, Wilson KS, Withers SG, Dupont C, Davies GJ. The crystal structure of a 2-fluorocellotriosyl complex of the Streptomyces lividans endoglucanase CelB2 at 1.2 Å resolution. Biochemistry. 1999; 38(15):4826-4833. View Source
- [2] Zechel DL, Withers SG. Identification of Glu-120 as the catalytic nucleophile in Streptomyces lividans endoglucanase CelB. Biochem J. 1998; 336(Pt 1):139-145. View Source
